

theoretical and computational studies of **trans-2-(Dimethylamino)cyclohexanol**

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Compound of Interest

Compound Name:	<i>trans-2-(Dimethylamino)cyclohexanol</i>
Cat. No.:	B091292

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An In-depth Technical Guide on the Theoretical and Computational Studies of **trans-2-(Dimethylamino)cyclohexanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-(Dimethylamino)cyclohexanol is a chiral amino alcohol with potential applications in organic synthesis and drug development. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its reactivity, molecular recognition properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the conformational landscape of **trans-2-(Dimethylamino)cyclohexanol**. It covers the principles of its conformational analysis, presents illustrative quantitative data derived from computational models, and details the methodologies for such theoretical investigations.

Introduction

Amino alcohols are a significant class of organic compounds that are widely present in biologically active molecules and serve as versatile building blocks in asymmetric synthesis.^[1] The specific stereochemistry and conformational preferences of these molecules often dictate their biological function and efficacy. **trans-2-(Dimethylamino)cyclohexanol**, with its chiral centers and flexible cyclohexane ring, presents an interesting case for conformational analysis.

Computational chemistry provides powerful tools to explore the potential energy surface of such molecules, identifying stable conformers and the energetic barriers between them. This guide outlines the expected conformational behavior of **trans-2-(Dimethylamino)cyclohexanol** based on established principles of stereochemistry and computational studies of analogous systems.

Conformational Analysis

The conformational landscape of **trans-2-(Dimethylamino)cyclohexanol** is primarily determined by the chair conformations of the cyclohexane ring. For a trans-1,2-disubstituted cyclohexane, two principal chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (dialxial).

The relative stability of these conformers is governed by steric interactions. In the dialxial conformation, the bulky dimethylamino and hydroxyl groups would experience significant 1,3-dialxial interactions with the axial hydrogen atoms on the ring, leading to substantial steric strain.^[2] Conversely, the diequatorial conformer is expected to be significantly more stable as it minimizes these unfavorable interactions.

Furthermore, the presence of the hydroxyl and dimethylamino groups allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the dimethylamino group. This interaction could further stabilize certain rotational isomers of the diequatorial conformer. Studies on similar molecules, such as trans-2-azidocyclohexanol, have shown that the diequatorial conformer is indeed favored and can exist as a mixture of rotamers, with their relative populations being influenced by the solvent environment.^[3]

Quantitative Data (Illustrative)

Due to the absence of specific published computational studies on **trans-2-(Dimethylamino)cyclohexanol**, the following tables present illustrative quantitative data based on theoretical principles and findings for analogous compounds. These values are typical for what would be expected from Density Functional Theory (DFT) calculations.

Disclaimer: The data presented below is for illustrative purposes and should be confirmed by specific calculations on the target molecule.

Table 1: Calculated Relative Energies of Conformers

Conformer	Relative Energy (kcal/mol)
Diequatorial	0.00
Diaxial	> 5.00

Table 2: Key Geometric Parameters of the Most Stable (Diequatorial) Conformer

Parameter	Value
C-O Bond Length	~1.43 Å
C-N Bond Length	~1.47 Å
O-H Bond Length	~0.97 Å
O-C-C-N Dihedral Angle	~60°

Table 3: Calculated Vibrational Frequencies for Key Functional Groups

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
O-H	Stretching (free)	~3650
O-H	Stretching (H-bonded)	~3400
C-N	Stretching	~1100

Experimental and Computational Protocols

Computational Methodology

A robust computational workflow is essential for accurately predicting the conformational preferences of **trans-2-(Dimethylamino)cyclohexanol**.

- Initial Structure Generation: The diequatorial and diaxial conformers are built using a molecular modeling program.
- Conformational Search: A systematic or stochastic conformational search can be performed to identify various rotamers of the substituents.

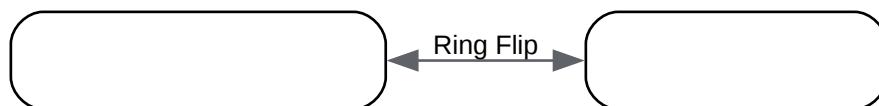
- Geometry Optimization: The geometries of all identified conformers are optimized using DFT, for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[1][4]
- Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
- Solvent Effects: The influence of the solvent can be modeled using a continuum solvation model, such as the Self-Consistent Reaction Field (SCRF), to provide more realistic relative energies in solution.[5]

Experimental Validation

The results of computational studies can be validated through experimental techniques:

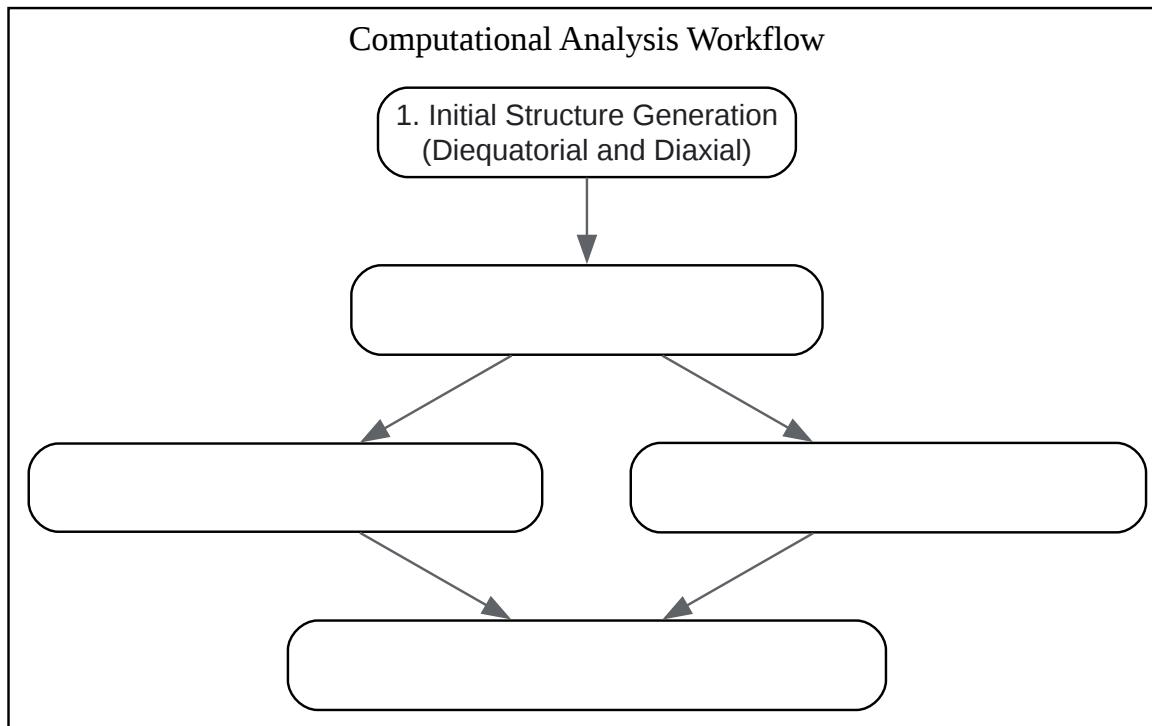
- NMR Spectroscopy: The magnitude of the coupling constants between vicinal protons on the cyclohexane ring in ^1H NMR spectra can provide information about the dihedral angles, which can be used to distinguish between chair conformations.[6]
- IR Spectroscopy: The position of the O-H stretching band in the IR spectrum can indicate the presence and strength of intramolecular hydrogen bonding. A red shift in this band is indicative of hydrogen bond formation.[3]

Visualizations



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Caption: Conformational equilibrium of **trans-2-(Dimethylamino)cyclohexanol**.



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Caption: A typical workflow for the computational analysis of molecular conformers.

Conclusion

Theoretical and computational studies are indispensable for understanding the conformational behavior of flexible molecules like **trans-2-(Dimethylamino)cyclohexanol**. Based on fundamental principles of stereochemistry and insights from studies on analogous compounds, it is predicted that the diequatorial conformer is significantly more stable than the diaxial conformer. The presence of an intramolecular hydrogen bond is also a key feature that likely influences the fine details of its conformational preferences. The computational protocols and illustrative data presented in this guide provide a solid framework for researchers and scientists to initiate and interpret theoretical investigations into this and related molecules, ultimately aiding in the design and development of new chemical entities.

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